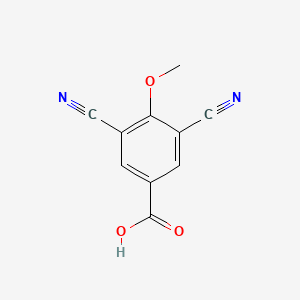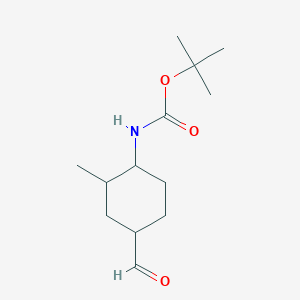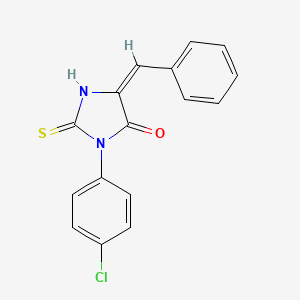
5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one: is a heterocyclic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a benzylidene group, a chlorophenyl group, and a thioxoimidazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one typically involves the condensation of thioureas with chloroacetyl chloride and an aldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions. The reaction yields the desired thioxoimidazolidinone derivative with good to excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzylidene and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of other heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology: In biological research, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one has shown potential as an antimicrobial and antifungal agent. It exhibits activity against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for various chemical products. Its stability and reactivity make it suitable for applications in material science and chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial and anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
- 5-Benzylidene-2-methylsulfanyl-3-phenyl-3,5-dihydro-imidazol-4-one
- 5-(4-Fluorobenzylidene)-3-(4-methylphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- 5-(Bis(benzylamino)methylene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
Comparison: Compared to similar compounds, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one stands out due to its unique combination of a benzylidene group, a chlorophenyl group, and a thioxoimidazolidinone coreThe presence of the chlorophenyl group enhances its antimicrobial properties, while the thioxoimidazolidinone core is crucial for its reactivity and stability .
Propiedades
Fórmula molecular |
C16H11ClN2OS |
|---|---|
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
(5E)-5-benzylidene-3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)/b14-10+ |
Clave InChI |
CNQSTJDEJRAQBH-GXDHUFHOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)
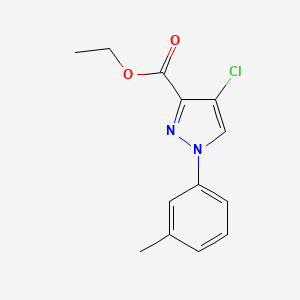
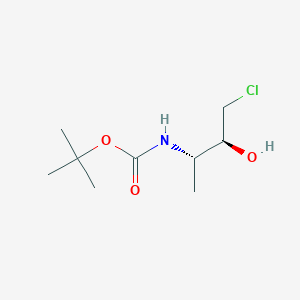

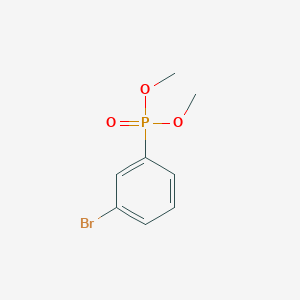
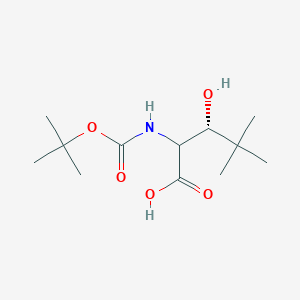

![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
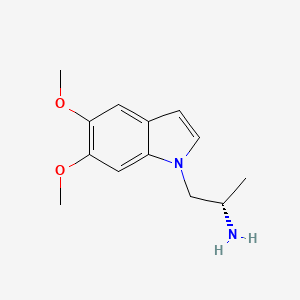
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
